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Compound of Interest

Compound Name: D-[2-13C]Galactose

CAS No.: 314062-47-0

Cat. No.: B1443873 Get Quote

Executive Summary
This guide details the experimental framework for utilizing D-[2-13C]Galactose as a stable

isotope tracer in mammalian cell culture. While [U-13C]Glucose is the standard for general flux

analysis, D-[2-13C]Galactose offers a unique orthogonal approach. It enters metabolism via

the Leloir pathway, bypassing the rate-limiting Hexokinase step, and forces cells into a more

oxidative state (mitigating the Crabtree effect).

Crucially, the [2-13C] labeling pattern is strategic: unlike [1-13C]Galactose, which loses its label

as

during the oxidative Pentose Phosphate Pathway (PPP), [2-13C]Galactose retains the label,
incorporating it into the C1 position of Ribose-5-Phosphate. This allows for precise
discrimination between oxidative PPP flux, non-oxidative recycling, and glycolytic oxidation.

Metabolic Fate & Atom Mapping
Understanding the carbon transitions is prerequisite to experimental design.

The Leloir Entry
Galactose is converted to Glucose-1-Phosphate (G1P) and subsequently Glucose-6-

Phosphate (G6P) via the Leloir pathway.[1][2] The carbon numbering is conserved during this

transition.
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D-[2-13C]Galactose

[2-13C]G6P

Bifurcation at G6P
Once the tracer becomes [2-13C]G6P, it faces two primary fates:

Glycolysis:

[2-13C]G6P

[2-13C]Fructose-6-P

[2-13C]Pyruvate (Carbonyl carbon).

[2-13C]Pyruvate

[1-13C]Acetyl-CoA +

.

Result: Label enters the TCA cycle at the citrate synthase step.

Oxidative Pentose Phosphate Pathway (oxPPP):

[2-13C]G6P

[2-13C]6-Phosphogluconate

[1-13C]Ribulose-5-P +

(Unlabeled C1 is lost).

Result: The label is retained in the nucleotide pool (Ribose-5-P) or recycled back to

glycolysis as [1-13C]F6P or [1-13C]GAP.

Pathway Visualization
The following diagram illustrates the carbon atom transitions, highlighting the utility of the C2

label.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1443873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


D-[2-13C]Galactose
(Extracellular)

Glucose-1-P
[2-13C]

Leloir Pathway
(GALK, GALT, GALE)

Glucose-6-P
[2-13C]

PGM

Fructose-6-P
[2-13C]

Glycolysis

6-P-Gluconate
[2-13C]

G6PDH (oxPPP)

Pyruvate
[2-13C] (Carbonyl)

Acetyl-CoA
[1-13C]

PDH
(C1 lost as CO2)

Lactate
[2-13C]

LDH

Ribulose-5-P
[1-13C]

6PGDH

CO2
(Unlabeled)

Decarboxylation (C1)

Nucleotides
(Ribose-C1 labeled)

Synthesis

Click to download full resolution via product page

Caption: Carbon atom mapping of D-[2-13C]Galactose. Note that unlike [1-13C] tracers, the

[2-13C] label is retained in the Pentose Phosphate Pathway as [1-13C]Ribulose-5-P.

Experimental Protocol
Phase 1: Media Formulation & Pre-Culture
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Standard FBS contains significant levels of unlabeled glucose and galactose. To prevent

isotopic dilution, Dialyzed FBS (dFBS) is mandatory.

Base Medium: Glucose-free, Glutamine-free DMEM or RPMI 1640.

Serum: Supplement with 10% Dialyzed FBS (10 kDa cutoff).

Glutamine: Add 2-4 mM L-Glutamine (or GlutaMAX) as required by cell line.

Adaptation (Optional but Recommended):

Galactose oxidation yields ATP more slowly than glycolysis. Sudden switching can cause

cell cycle arrest.

Protocol: Wean cells from 25 mM Glucose

10 mM Galactose + 5 mM Glucose

10 mM Galactose (Tracer) over 2 passages if cells are sensitive.

Phase 2: Tracer Incubation (The "Pulse")
This protocol assumes a metabolic steady-state experiment (long labeling) or dynamic flux

(short labeling).

Tracer: D-[2-13C]Galactose (Isotopic purity >99%).

Concentration: 10 mM (matches standard high-glucose nutrient load) or 5 mM

(physiological).

Step-by-Step:

Seeding: Seed cells in 6-well plates (

cells/well) in standard maintenance media. Allow attachment overnight.

Wash: Aspirate media.[3] Wash twice with warm PBS to remove residual unlabeled glucose.

Critical: Residual glucose inhibits galactose uptake.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1443873?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10462878/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Labeling: Add 2 mL of pre-warmed [2-13C]Galactose Medium.

Incubation Times:

Glycolytic/PPP Flux: 1, 2, 4 hours.

TCA Cycle/Nucleotides: 12, 24 hours (Isotopic Steady State).

Phase 3: Quenching & Extraction
Metabolism must be arrested instantly to prevent turnover during harvesting.

Quench:

Place plate on a bed of dry ice or ice-water slurry.

Aspirate media rapidly.

Immediately wash with 1 mL Ice-Cold PBS (4°C). Aspirate.

Extraction:

Add 800 µL Extraction Solvent (80% Methanol / 20% Water, pre-chilled to -80°C) directly

to the well.

Incubate at -80°C for 15 minutes to lyse cells and precipitate proteins.

Harvest:

Scrape cells into the methanol solution. Transfer to cold microcentrifuge tubes.

Centrifuge at

for 10 min at 4°C.

Transfer supernatant to a new glass vial for LC-MS/GC-MS analysis.

Dry under nitrogen flow or SpeedVac (no heat).
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Data Analysis & Interpretation
When analyzing Mass Isotopomer Distributions (MID), look for specific mass shifts (

).

Metabolite
Expected Isotopomer
(Major)

Mechanistic Origin

Galactose (Intracellular) M+1 Direct uptake of tracer.

Glucose-6-Phosphate M+1 Leloir pathway flux.

Pyruvate M+1
Glycolysis ([2-13C]G6P

[2-13C]Pyr).

Lactate M+1
LDH activity (reflects Pyruvate

pool).

Ribose-5-Phosphate M+1
Oxidative PPP. Label moves

from C2 (G6P) to C1 (R5P).

Citrate M+1
Entry via PDH ([2-13C]Pyr

[1-13C]AcCoA).

Citrate M+2
Entry via Pyruvate

Carboxylase (Anaplerosis).

Calculation of PPP Flux
The ratio of M+1 in Lactate vs. M+1 in Ribose can indicate the split between glycolysis and

PPP.

If [1-13C]Galactose were used, Ribose would be M+0 (label lost as CO2).

With [2-13C]Galactose, Ribose is M+1.

Validation: If you see M+0 Ribose with [2-13C]Galactose, the non-oxidative branch

(recycling) is dominating, or significant dilution from glycogen is occurring.
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Workflow Diagram
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Caption: Experimental workflow for stable isotope tracing with D-[2-13C]Galactose.

Troubleshooting & Quality Control
Low Enrichment in Glycolytic Intermediates:

Cause: Incomplete removal of glucose during the wash step. Glucose is preferred by

transporters (GLUTs) and Hexokinase over Galactose/GALK.

Fix: Ensure 2-3 thorough PBS washes. Verify dFBS is used.

Cell Detachment:

Cause: Galactose metabolism is strictly aerobic. Cells unable to ramp up OXPHOS (e.g.,

severe mitochondrial defects) may undergo apoptosis.

Fix: Use a "low glucose (1mM) + high galactose (10mM)" mix for sensitive lines, though

this complicates flux calculations.

M+0 Abundance in Ribose:

Cause: High non-oxidative PPP activity (Transketolase/Transaldolase) recycling unlabeled

carbons, or glycogen breakdown.

Fix: Check glycogen levels. Run a parallel [U-13C]Glucose arm to baseline total flux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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